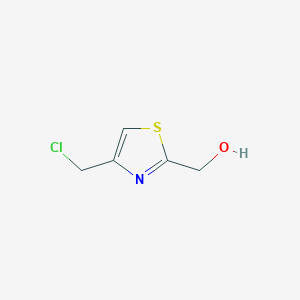
4-(chloromethyl)-2-Thiazolemethanol
Übersicht
Beschreibung
4-(chloromethyl)-2-Thiazolemethanol is a chemical compound with a thiazole ring substituted with a chloromethyl group at the 4-position and a hydroxymethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-Thiazolemethanol typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method involves the chloromethylation of thiazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(chloromethyl)-2-Thiazolemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: (4-Carboxyl-thiazol-2-yl)-methanol.
Reduction: (4-Methyl-thiazol-2-yl)-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
4-(chloromethyl)-2-Thiazolemethanol is used as an intermediate in the synthesis of more complex thiazole derivatives
Biology
In biological research, this compound is studied for its potential antimicrobial properties. Thiazole derivatives are known to exhibit antibacterial and antifungal activities, making this compound a candidate for the development of new antimicrobial agents.
Medicine
The compound is investigated for its potential use in medicinal chemistry. Thiazole derivatives have been explored for their anticancer, anti-inflammatory, and antiviral activities. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate for the production of various active ingredients.
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-2-Thiazolemethanol depends on its specific application. In antimicrobial research, the compound may inhibit bacterial or fungal growth by interfering with essential metabolic pathways. The chloromethyl group can react with nucleophilic sites in biomolecules, leading to the disruption of cellular functions.
In medicinal chemistry, the compound’s mechanism of action may involve binding to specific molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites, modulating the activity of the target protein and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloromethyl-thiazol-2-ylamine hydrochloride: Similar structure but with an amine group instead of a hydroxymethyl group.
N-(4-Chloromethyl-thiazol-2-yl)-acetamide: Contains an acetamide group instead of a hydroxymethyl group.
4-(Chloromethyl)thiazole hydrochloride: Lacks the hydroxymethyl group.
Uniqueness
4-(chloromethyl)-2-Thiazolemethanol is unique due to the presence of both chloromethyl and hydroxymethyl groups on the thiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations. The compound’s versatility makes it valuable for various synthetic applications and research studies.
Eigenschaften
Molekularformel |
C5H6ClNOS |
|---|---|
Molekulargewicht |
163.63 g/mol |
IUPAC-Name |
[4-(chloromethyl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C5H6ClNOS/c6-1-4-3-9-5(2-8)7-4/h3,8H,1-2H2 |
InChI-Schlüssel |
NNHPFROMEVVJIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)CO)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














